2-(3,4-Dichlorophenyl)benzoic acid
Overview
Description
3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and a carboxylic acid group is attached at the 2 position
Preparation Methods
The synthesis of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further chlorination to introduce the chlorine atoms at the desired positions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.
Scientific Research Applications
3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid include:
3,3’-Dichloro-[1,1’-biphenyl]-4,4’-diamine: This compound has amino groups instead of a carboxylic acid group and is used in different applications.
3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid: This boronic acid derivative is used in coupling reactions and has different reactivity compared to the carboxylic acid.
The uniqueness of 3’,4’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid lies in its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPONOIRLZMLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588080 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916849-01-9 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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